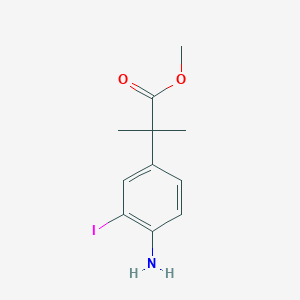

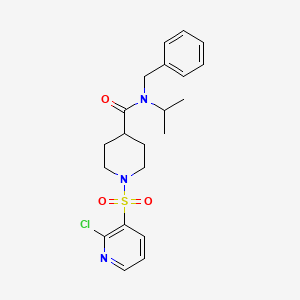

2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. While the papers do not directly address the synthesis of the compound , they do provide information on related synthesis methods. For example, the use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions is discussed, which could potentially be applied to the synthesis of similar fluorinated ketones . Additionally, the preparation of fluoromethyl-2,4,6-trinitrophenylsulfonate as a monofluoromethylating reagent suggests a method for introducing fluoromethyl groups into aromatic compounds, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The paper on fluoromethyl-2,4,6-trinitrophenylsulfonate provides insights into the solid-state structure of a fluorinated aromatic compound determined by X-ray diffraction, which could be analogous to the structural analysis of "2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone" .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often unique due to the presence of fluorine atoms. The use of trifluoromethanesulfonic acid in Friedel-Crafts alkylations is an example of how fluorinated reagents can be used to synthesize complex aromatic compounds . This suggests that similar conditions could be explored for reactions involving the compound of interest.

Physical and Chemical Properties Analysis

Fluorinated compounds typically exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine. While the papers do not provide specific data on the physical and chemical properties of "2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone," they do discuss properties of related compounds. For instance, the solubility and crystallization behavior of fluorinated products are mentioned, which could be relevant for understanding the properties of the compound .

Applications De Recherche Scientifique

Chemoenzymatic Synthesis

A study focused on the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, including 2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone, for bioreduction using stereocomplementary alcohol dehydrogenases. This method was significant in the stereoselective route towards synthesizing the Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Polymer Synthesis

Another application was found in the synthesis of hyperbranched polymers. A linear polymer, hyperbranched polymers with various degrees of branching, and 100% hyperbranched polymers were successfully synthesized by self-polycondensation of 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone (Segawa, Higashihara, & Ueda, 2010).

Antimicrobial Agents

The compound has been utilized in synthesizing 2,4,5-trisubstituted-1H-imidazoles, which demonstrated significant antibacterial and antifungal properties. This synthesis involved various ethanone derivatives, including those containing the methylsulfonyl moiety (Sawant, Patil, & Baravkar, 2011).

Green Synthesis and Biological Study

A study reported the green synthesis of various compounds, including 2,2,2-trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone, and their antimicrobial activity. This synthesis approach was eco-friendly and utilized microwave irradiation (Nandhikumar & Subramani, 2018).

HIV-1 Replication Inhibition

This compound has also been used in the design and synthesis of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3S/c1-22(20,21)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEKYBWQOSAVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)

![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)

![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)